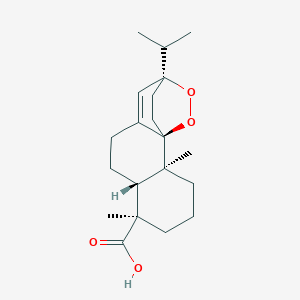
9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid, commonly known as EDA, is a naturally occurring abietane diterpenoid found in various conifer species. It has recently gained significant attention in scientific research due to its potential therapeutic applications. EDA has been found to possess anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of EDA is not fully understood, but studies have suggested that it may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. EDA has also been found to inhibit the growth and proliferation of cancer cells by regulating various signaling pathways. In terms of anti-inflammatory effects, EDA has been shown to suppress the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
EDA has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. EDA has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Additionally, EDA has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are responsible for the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EDA in lab experiments is its natural origin, making it a potentially safer alternative to synthetic drugs. EDA has also been found to possess low toxicity, making it a promising candidate for drug development. However, the complex synthesis process and limited availability of EDA may pose a limitation for lab experiments.
Zukünftige Richtungen
There are several future directions for research on EDA. One potential direction is the development of EDA-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of EDA and its potential side effects. Additionally, research on the synthesis of EDA and its derivatives may lead to the development of more efficient and cost-effective methods.
Synthesemethoden
EDA can be synthesized from the natural precursor, 9alpha,13alpha-dihydroxyabiet-8(14)-en-18-oic acid, through a series of chemical reactions. The synthesis process involves the use of various reagents and catalysts, making it a complex and challenging process.
Wissenschaftliche Forschungsanwendungen
EDA has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-cancer properties, specifically in breast cancer and leukemia cells. EDA has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, EDA has been shown to exhibit anti-bacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
(1R,2S,6R,7R,12R)-2,6-dimethyl-12-propan-2-yl-13,14-dioxatetracyclo[10.2.2.01,10.02,7]hexadec-10-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22)/t15-,17+,18-,19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHFJWCHEFCJDC-AXDKOMKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]12CC[C@]3(C(=C1)CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B1179504.png)